

6-(3-Aminophenyl)picolinic acid CAS number 1261925-21-6

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-(3-Aminophenyl)picolinic acid

Cat. No.: B111536

[Get Quote](#)

An In-Depth Technical Guide to **6-(3-Aminophenyl)picolinic Acid** (CAS: 1261925-21-6)

Authored by: A Senior Application Scientist

This document provides a comprehensive technical overview of **6-(3-Aminophenyl)picolinic acid**, a pivotal building block in modern medicinal chemistry. Designed for researchers, chemists, and drug development professionals, this guide synthesizes its chemical properties, synthesis, and applications, with a particular focus on its emerging role in targeted protein degradation.

Core Compound Identity and Physicochemical Properties

6-(3-Aminophenyl)picolinic acid is a bifunctional molecule featuring a picolinic acid scaffold substituted with an aminophenyl group. This unique arrangement of a metal-chelating picolinic acid motif and a versatile primary amine handle makes it a highly valuable intermediate in the synthesis of complex bioactive molecules.^[1]

Table 1: Physicochemical Properties of **6-(3-Aminophenyl)picolinic acid**

Property	Value	Source
CAS Number	1261925-21-6	[2]
IUPAC Name	6-(3-aminophenyl)pyridine-2-carboxylic acid	[3]
Molecular Formula	C ₁₂ H ₁₀ N ₂ O ₂	[3]
Molecular Weight	214.22 g/mol	
Appearance	Typically an off-white to yellow or brown solid	[4]
Purity	Commercially available at ≥97%	
Storage	Room temperature, under inert gas	
InChI Key	APPZUWSRWDJQDL-UHFFFAOYSA-N	

Molecular Structure:

The structure combines a pyridine-2-carboxylic acid core with a 3-aminophenyl substituent at the 6-position.

Caption: Chemical structure of **6-(3-Aminophenyl)picolinic acid**.

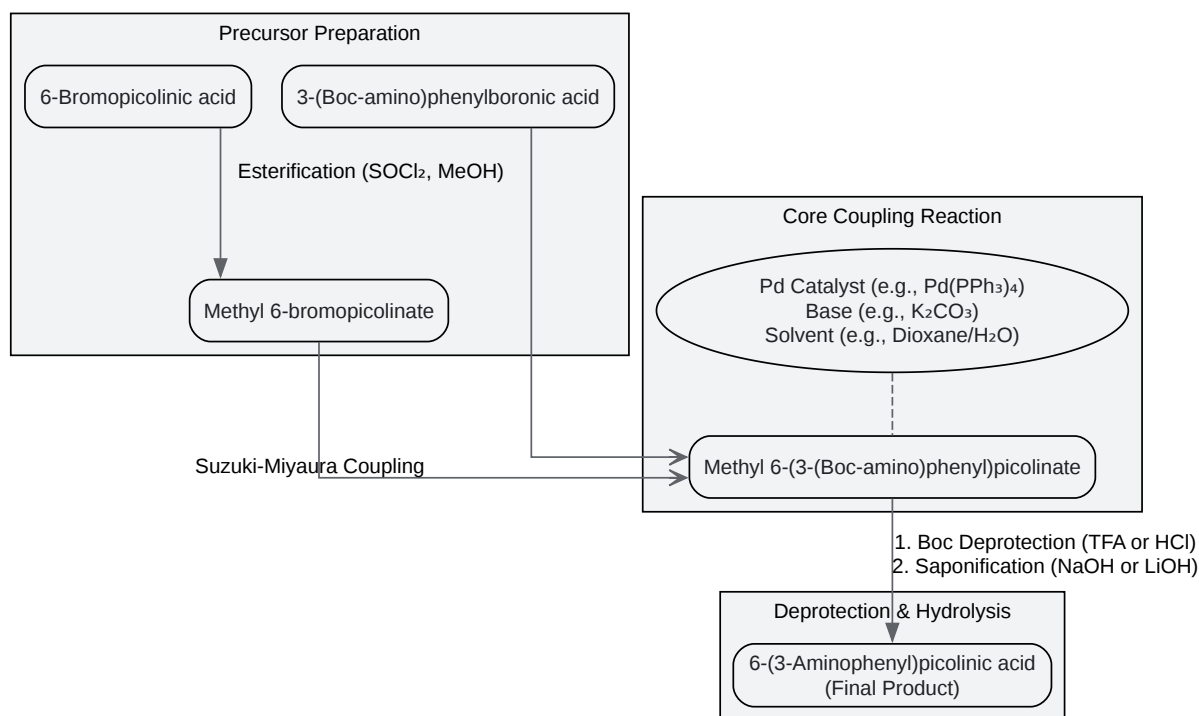
Strategic Synthesis: The Suzuki-Miyaura Coupling Approach

The synthesis of 6-aryl-picolinic acids is most efficiently achieved via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is the field-proven method of choice due to its high functional group tolerance, mild reaction conditions, and the commercial availability of diverse boronic acid reagents.[5][6]

The core principle involves the coupling of a halogenated picolinic acid derivative with an appropriately protected aminophenylboronic acid. The use of a protecting group on the amine

(e.g., Boc) and esterification of the carboxylic acid are critical pre-coupling steps to prevent side reactions and catalyst deactivation.

Workflow 1: Representative Synthesis of **6-(3-Aminophenyl)picolinic acid**



[Click to download full resolution via product page](#)

Caption: Generalized Suzuki-Miyaura synthesis workflow.

Exemplary Protocol: Suzuki-Miyaura Coupling

Causality: This protocol is designed for maximal yield and purity. The choice of a palladium catalyst with phosphine ligands is standard for robust C-C bond formation.[7] The biphasic

solvent system (dioxane/water) and an inorganic base (potassium carbonate) effectively facilitate the transmetalation step, which is often rate-limiting in the catalytic cycle.[5][8]

- **Reaction Setup:** To a dry, argon-purged flask, add methyl 6-bromopicolinate (1.0 eq), 3-(tert-butoxycarbonylamino)phenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
- **Solvent and Catalyst Addition:** Add a 4:1 mixture of 1,4-dioxane and water. Degas the mixture by bubbling argon through it for 15-20 minutes. Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) ($\text{Pd(PPh}_3)_4$, 0.05 eq).
- **Reaction Execution:** Heat the mixture to 80-90°C and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
- **Workup and Purification:** After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
- **Deprotection:** The resulting ester is then subjected to acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to remove the Boc protecting group, followed by saponification (e.g., lithium hydroxide in THF/water) to hydrolyze the methyl ester, yielding the final product.

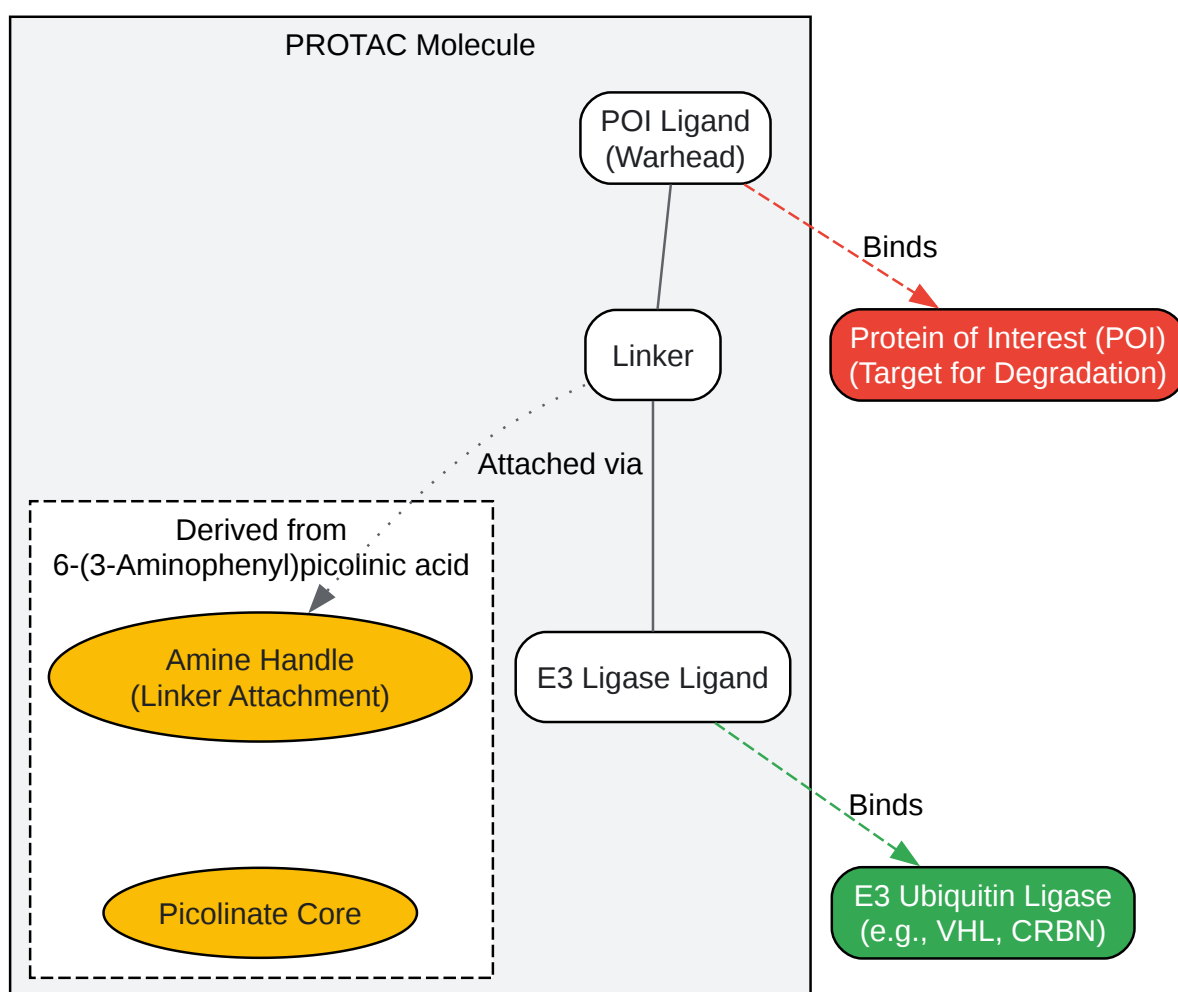
Application Spotlight: A Key Building Block for Targeted Protein Degradation

6-(3-Aminophenyl)picolinic acid has gained significant traction as a versatile building block for Proteolysis-Targeting Chimeras (PROTACs).[9] PROTACs are heterobifunctional molecules that induce the degradation of a specific protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system.[10][11]

A PROTAC consists of three components: a ligand for the POI, a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[12][13] The **6-(3-Aminophenyl)picolinic acid** scaffold is exceptionally well-suited for constructing the linker and E3 ligase-binding portions of a PROTAC.

- **The Picolinic Acid Moiety:** This group can serve as a structural element within the linker or, more strategically, as a component of the E3 ligase ligand itself. For instance, it is a key structural feature in ligands that bind to the von Hippel-Lindau (VHL) E3 ligase.
- **The 3-Amino Handle:** The primary amine at the meta-position of the phenyl ring is a crucial point for chemical modification. It provides a nucleophilic site for amide bond formation, allowing for the covalent attachment of the linker, which is then connected to the POI-binding ligand.

Diagram 1: Role in PROTAC Architecture



[Click to download full resolution via product page](#)

Caption: Conceptual role in a PROTAC ternary complex.

Analytical and Quality Control Methodologies

Robust analytical methods are essential to confirm the identity, purity, and stability of **6-(3-Aminophenyl)picolinic acid**. A combination of chromatographic and spectroscopic techniques is typically employed.

Table 2: Key Analytical Techniques

Technique	Purpose	Expected Observations
HPLC/UPLC	Purity assessment and quantification	A single major peak on a reversed-phase C18 column. Purity typically >97%.
LC-MS	Identity confirmation and impurity profiling	Detection of the correct mass-to-charge ratio (m/z) for the protonated molecule $[M+H]^+$.
^1H NMR	Structural elucidation	Characteristic aromatic proton signals for both the pyridine and phenyl rings. A broad singlet for the $-\text{NH}_2$ protons and a downfield signal for the carboxylic acid proton.
FT-IR	Functional group identification	Characteristic stretches for N-H (amine), C=O (carboxylic acid), and O-H bonds.

Protocol: High-Performance Liquid Chromatography (HPLC)

Causality: Reversed-phase HPLC is the gold standard for analyzing moderately polar small molecules. A C18 column provides excellent separation based on hydrophobicity. The acidic mobile phase (formic or trifluoroacetic acid) ensures the carboxylic acid and amine groups are

protonated, leading to sharp, symmetrical peak shapes and reproducible retention times.[14][15][16]

- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: Start with 5-10% B, ramp up to 95% B over 10-15 minutes, hold for 2 minutes, and re-equilibrate at initial conditions.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm and 280 nm.
- Sample Preparation: Dissolve the compound in a small amount of methanol or DMSO and dilute with the initial mobile phase.

Safety, Handling, and Storage

As a laboratory chemical, **6-(3-Aminophenyl)picolinic acid** requires careful handling. While a specific safety data sheet (SDS) for this exact compound is not publicly detailed, data from structurally similar aminophenyl and picolinic acid derivatives provide a strong basis for safe handling protocols.[17][18][19][20]

Table 3: Hazard and Safety Information

Category	Recommendation	Rationale
Hazards	Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. Harmful if swallowed.	Based on data for analogous compounds like aminophenylboronic acids and other picolinic acid derivatives. [17] [19]
Personal Protective Equipment (PPE)	Safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), lab coat.	Standard practice to prevent skin and eye contact with chemical powders. [18]
Handling	Use in a well-ventilated area or a chemical fume hood. Avoid dust formation.	Prevents inhalation of airborne particles, which can cause respiratory irritation. [20]
Storage	Store in a tightly sealed container in a cool, dry place. Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.	Protects the compound from moisture and atmospheric oxidation, which can degrade the amine functionality.
First Aid	Eyes: Rinse cautiously with water for several minutes. Skin: Wash with plenty of soap and water. Inhalation: Move to fresh air. Ingestion: Rinse mouth and seek medical attention.	Standard first aid procedures for chemical exposure. [17] [18]

Conclusion and Future Perspectives

6-(3-Aminophenyl)picolinic acid is more than just a chemical intermediate; it is an enabling tool for the advancement of targeted therapeutics. Its well-defined structure, predictable reactivity, and strategic placement of functional groups make it a cornerstone in the synthesis of PROTACs and other complex molecular architectures. As the field of targeted protein degradation continues to expand, the demand for high-quality, versatile building blocks like this will undoubtedly grow. Future research will likely focus on incorporating this scaffold into novel

E3 ligase ligands and developing more streamlined, scalable synthesis routes to meet the demands of preclinical and clinical drug development.

References

- Chemical Abstracts Service. (n.d.). CAS RN 1261925-21-6.
- Zare, A., et al. (2021). Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH₂PO₃H₂)₂ as a catalyst. *Scientific Reports*.
- Dazzi, C., et al. (2001). New high-performance liquid chromatography method for the detection of picolinic acid in biological fluids. *Journal of Chromatography B*.
- Mawatari, K., et al. (2023). Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. *International Journal of Tryptophan Research*.
- NRO-Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- Wikipedia. (n.d.). Picolinic acid.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Mawatari, K., et al. (2023). Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. *International Journal of Tryptophan Research*.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Singer, A. W., & McElvain, S. M. (n.d.). Picolinic acid hydrochloride. *Organic Syntheses Procedure*.
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. *Angewandte Chemie*.
- Farnaby, W., et al. (2022). Mechanism of degrader-targeted protein ubiquitination. *Nature Chemical Biology*.
- Bawa, R. A., & Beatty, A. M. (2012). Synthesis of Some Aminopicolinic Acids. *Journal of Chemistry and Chemical Engineering*.
- Lee, H., et al. (2023). Targeted Protein Degradation: Principles and Applications of the Proteasome. *International Journal of Molecular Sciences*.
- Hocek, M., et al. (2000). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids. *Collection of Czechoslovak Chemical Communications*.
- Scott, J. S., et al. (2023). Central Nervous System Targeted Protein Degradation. *Pharmaceuticals*.
- Liu, A., et al. (2012). Improved separation and detection of picolinic acid and quinolinic acid by capillary electrophoresis-mass spectrometry. *Journal of Chromatography A*.

- Renk, E. F., & Clauson-Kaas, N. (1966). U.S. Patent No. 3,228,950. U.S. Patent and Trademark Office.
- University of Dundee. (n.d.). About targeted protein degradation.
- Zhao, L., et al. (2023). Recent advances in targeted protein degraders as potential therapeutic agents. RSC Medicinal Chemistry.
- Higashi, T., et al. (2007). Use of novel picolinoyl derivatization for simultaneous quantification of six corticosteroids by liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of Chromatography B.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Picolinic acid - Wikipedia [en.wikipedia.org]
- 2. 1261925-21-6(6-(3-Aminophenyl)picolinic acid) | Kuujia.com [es.kuujia.com]
- 3. 6-(3-Aminophenyl)picolinic acid | 1261925-21-6 [sigmaaldrich.com]
- 4. Buy potassium benzenesulfonate (EVT-420990) | 934-55-4 [evitachem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. dundee.ac.uk [dundee.ac.uk]
- 10. Mechanism of degrader-targeted protein ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeted Protein Degradation: Principles and Applications of the Proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Recent advances in targeted protein degraders as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]

- 15. Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 17. fishersci.com [fishersci.com]
- 18. fishersci.com [fishersci.com]
- 19. cdn.caymanchem.com [cdn.caymanchem.com]
- 20. chemicalbook.com [chemicalbook.com]
- To cite this document: BenchChem. [6-(3-Aminophenyl)picolinic acid CAS number 1261925-21-6]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b111536#6-3-aminophenyl-picolinic-acid-cas-number-1261925-21-6]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com